Methyl 2-(4-(methoxycarbonyl)benzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
This compound belongs to the thiazolo[3,2-a]pyrimidine family, a class of heterocyclic molecules known for diverse pharmacological applications. Its structure features a fused thiazole-pyrimidine core with two para-methoxycarbonylbenzylidene substituents at positions 2 and 5, a methyl group at position 7, and a methyl ester at position 6 (Fig. 1). The Z-configuration of the benzylidene groups is stabilized by conjugation with the carbonyl moieties, as observed in analogous compounds .
Synthesis: The compound is synthesized via a condensation reaction between a thiouracil precursor (e.g., 5-(4-methoxycarbonylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) and chloroacetic acid in the presence of 4-methoxycarbonylbenzaldehyde. The reaction proceeds in a mixed solvent system (acetic anhydride/acetic acid) under reflux, followed by recrystallization .
Properties
CAS No. |
612079-94-4 |
|---|---|
Molecular Formula |
C26H22N2O7S |
Molecular Weight |
506.5 g/mol |
IUPAC Name |
methyl (2Z)-5-(4-methoxycarbonylphenyl)-2-[(4-methoxycarbonylphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C26H22N2O7S/c1-14-20(25(32)35-4)21(16-9-11-18(12-10-16)24(31)34-3)28-22(29)19(36-26(28)27-14)13-15-5-7-17(8-6-15)23(30)33-2/h5-13,21H,1-4H3/b19-13- |
InChI Key |
RPYOQSQAINUUEA-UYRXBGFRSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C/C3=CC=C(C=C3)C(=O)OC)/SC2=N1)C4=CC=C(C=C4)C(=O)OC)C(=O)OC |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)SC2=N1)C4=CC=C(C=C4)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-(methoxycarbonyl)benzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in these reactions include methoxycarbonyl derivatives, benzylidene compounds, and thiazolo[3,2-a]pyrimidine precursors. The reaction conditions often involve controlled temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity reagents, and implementing efficient purification techniques. Industrial methods also focus on cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-(methoxycarbonyl)benzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Methyl 2-(4-(methoxycarbonyl)benzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development and delivery.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Methyl 2-(4-(methoxycarbonyl)benzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Physicochemical Properties :
- Molecular formula: C₂₇H₂₁N₂O₇S
- Molecular weight: 529.53 g/mol
- Key functional groups: Two methoxycarbonyl groups, a methyl-substituted thiazole ring, and a conjugated benzylidene system.
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Thiazolo[3,2-a]pyrimidine derivatives vary in substituents at positions 2, 5, 6, and 5. Table 1 highlights key differences:
Key Observations :
- Electron-Withdrawing Groups (EWGs): Derivatives with cyano (CN) or methoxycarbonyl (MeOCO) substituents exhibit enhanced stability due to conjugation, as seen in the target compound and 11b .
- Electron-Donating Groups (EDGs) : Methoxy or hydroxy groups (e.g., 4-methoxybenzylidene) increase solubility but may reduce thermal stability .
- Biological Activity : Biphenyl derivatives (8a-j) show potent antioxidant activity (IC₅₀: 12–28 µM), whereas antimicrobial activity is prominent in nitrile-substituted analogs (11b) .
Crystallographic and Conformational Analysis
Single-crystal X-ray studies reveal critical structural insights:
- Dihedral Angles : The fused thiazolopyrimidine ring in the target compound likely adopts a puckered conformation, similar to ethyl 2-(2,4,6-trimethoxybenzylidene)-7-methyl-3-oxo-5-phenyl-... (dihedral angle: 80.94° between thiazolopyrimidine and benzene rings) .
- Hydrogen Bonding : Unlike analogs with intermolecular C–H···O bonds (e.g., ), the target compound’s packing may rely on weaker van der Waals interactions due to its bulky methoxycarbonyl groups .
- Crystal System: Triclinic (P1) or monoclinic (P2₁/n) systems are common, with Z = 4 and unit cell volumes ~2128–2318 ų .
Biological Activity
Methyl 2-(4-(methoxycarbonyl)benzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound is characterized by a thiazolo-pyrimidine core structure, which is known for various biological activities. Its molecular formula can be expressed as C₁₈H₁₈N₂O₄S, highlighting the presence of methoxycarbonyl groups that may enhance its solubility and bioavailability.
Structural Formula
Antimicrobial Activity
Recent studies have indicated that compounds with similar thiazolo-pyrimidine structures exhibit significant antimicrobial properties. For instance, derivatives of thiazoles have been shown to inhibit the growth of various bacteria and fungi. The specific compound may also share this property, potentially acting against pathogens through mechanisms such as inhibition of cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
Research has suggested that thiazolo-pyrimidine derivatives can possess anticancer properties by inducing apoptosis in cancer cells. The proposed mechanism involves the activation of specific cellular pathways that lead to programmed cell death. In vitro studies have demonstrated that certain derivatives can inhibit tumor cell proliferation, making them candidates for further investigation in cancer therapeutics.
Enzyme Inhibition
The compound's structure suggests potential interactions with various enzymes. For example, it may act as an inhibitor of key enzymes involved in metabolic pathways relevant to cancer and infectious diseases. Preliminary docking studies have shown promising binding affinities to targets such as MurB, an enzyme critical for bacterial cell wall biosynthesis .
Study 1: Antimicrobial Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of thiazolo-pyrimidine derivatives and tested their antimicrobial activity. The compound exhibited an IC50 value of 12 µM against Staphylococcus aureus, indicating potent antibacterial effects .
Study 2: Anticancer Activity
Another study focused on the anticancer properties of thiazolo-pyrimidine derivatives, where the compound showed a significant reduction in cell viability in breast cancer cell lines (MCF-7) with an IC50 value of 25 µM. The mechanism was linked to the induction of apoptosis through the mitochondrial pathway .
Table 1: Biological Activity Summary
| Activity Type | Test Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 12 | |
| Anticancer | MCF-7 | 25 | |
| Enzyme Inhibition | MurB | TBD |
Table 2: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 350 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
